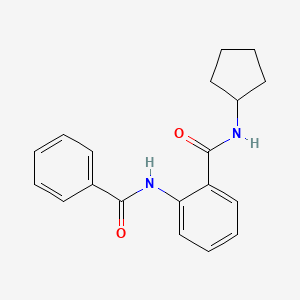

2-benzamido-N-cyclopentylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-benzamido-N-cyclopentylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c22-18(14-8-2-1-3-9-14)21-17-13-7-6-12-16(17)19(23)20-15-10-4-5-11-15/h1-3,6-9,12-13,15H,4-5,10-11H2,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSHXAXIWZBBBBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation of 2 Benzamido N Cyclopentylbenzamide and Its Derivatives

Single-Crystal X-ray Crystallography for Molecular and Crystal Structure Determination

While specific crystallographic data for 2-benzamido-N-cyclopentylbenzamide is not publicly available, analysis of closely related N-substituted benzamide (B126) derivatives allows for an accurate prediction of its geometric parameters. iucr.orgresearchgate.netrsc.org The core benzamide structure exhibits characteristic bond lengths and angles that are largely preserved across different derivatives. rsc.orgnih.gov

The amide C-N bond typically displays partial double bond character, resulting in a shorter bond length than a typical C-N single bond. The geometry around the amide group is generally planar. iucr.org In related structures like N-[4-(trifluoromethyl)phenyl]benzamide, the C=O bond length is approximately 1.23 Å, the amide C-N bond is about 1.35 Å, and the N-C(aryl) bond is around 1.42 Å. nih.gov The bond angles within the benzene (B151609) rings are expected to be close to 120°, with slight distortions due to substitution. The angles around the central amide group, such as O-C-N and C-N-C, are also typically near 120°, reflecting the sp² hybridization of the carbon and nitrogen atoms.

Torsional angles are crucial for defining the molecule's three-dimensional shape. In many N-aryl benzamides, significant twists are observed between the planes of the aromatic rings and the central amide plane. iucr.orgnih.gov For instance, in N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide, the dihedral angles between the two phenyl rings are approximately 60° and 67°, respectively. iucr.org These twists arise from a balance of steric hindrance and the optimization of intermolecular interactions within the crystal lattice. iucr.org For this compound, a significant torsional angle would be expected between the two benzamide moieties to minimize steric clash.

Table 1: Typical Bond Lengths and Angles in Benzamide Derivatives Data derived from studies on related benzamide structures. researchgate.netnih.gov

| Parameter | Bond | Typical Value (Å) |

| Bond Length | Carbonyl (C=O) | 1.22 - 1.24 |

| Amide (C-N) | 1.34 - 1.36 | |

| Benzene (C-C) | 1.37 - 1.40 | |

| Parameter | Angle | Typical Value (°) |

| Bond Angle | O=C-N | 121 - 123 |

| C-N-C | 120 - 128 | |

| C-C-C (in ring) | 118 - 121 |

The supramolecular architecture of benzamide derivatives in the solid state is governed by a combination of non-covalent interactions. tandfonline.comrsc.org The most prominent of these is hydrogen bonding. mdpi.com In secondary amides like this compound, the amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an excellent acceptor. This interaction, denoted as N-H···O, is a robust and highly directional force that often dictates the primary packing motif. iucr.orgmdpi.com Molecules frequently assemble into chains or dimeric structures through these hydrogen bonds. nih.gov For example, in the crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide, molecules are linked by N—H⋯O hydrogen bonds, forming one-dimensional arrays. iucr.orgnih.gov

The determination of a crystal structure begins with growing a high-quality single crystal. carleton.edu This crystal is then mounted on a diffractometer, which uses a focused beam of monochromatic X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a predictable pattern according to Bragg's Law. carleton.edu A detector collects the intensities and positions of these diffracted spots, generating a dataset of thousands of unique reflections.

This raw data is then processed to solve and refine the crystal structure. The process yields the coordinates of each atom in the unit cell, the basic repeating unit of the crystal. Common space groups for benzamide derivatives include the centrosymmetric triclinic P-1 and monoclinic P2₁/c. iucr.org The quality of the final structure is assessed using several indicators. The R-factor (or residual factor) is a primary measure of the agreement between the observed diffraction data and the data calculated from the final structural model; a lower R-factor indicates a better fit. Data completeness and resolution are also critical parameters for judging the reliability of the crystallographic analysis.

Solution-State Spectroscopic Characterization

While X-ray crystallography provides a static picture of the molecule in the solid state, spectroscopic methods are used to confirm the structure and study its behavior in solution.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. nih.govnih.gov For this compound, a combination of ¹H and ¹³C NMR would provide a complete map of the carbon-hydrogen framework.

In the ¹H-NMR spectrum , distinct signals are expected for each type of proton. The aromatic protons would appear in the downfield region, typically between 7.0 and 8.5 ppm. chemicalbook.com The two benzene rings would show complex splitting patterns due to their substitution. The amide proton (N-H) would likely be observed as a broad singlet at a high chemical shift, often above 8.0 ppm. libretexts.org The protons on the cyclopentyl ring would resonate in the aliphatic region, generally between 1.5 and 4.5 ppm, with the proton on the carbon attached directly to the nitrogen (the methine proton) being the most deshielded. researchgate.net

The ¹³C-NMR spectrum provides information on the carbon skeleton. ucl.ac.uk The carbonyl carbons of the two amide groups would give signals in the range of 165-175 ppm. mdpi.com The aromatic carbons would appear between approximately 120 and 140 ppm, with the carbons directly attached to other groups (ipso-carbons) showing distinct shifts. The carbons of the cyclopentyl group would be found in the upfield aliphatic region, typically from 20 to 60 ppm. researchgate.net

2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. nih.gov COSY would reveal which protons are coupled to each other (e.g., within the cyclopentyl ring and within each aromatic ring), while HMBC would show correlations between protons and carbons that are two or three bonds apart, linking the cyclopentyl group to its adjacent nitrogen and the benzoyl groups to their respective amide functions.

Table 2: Predicted ¹H-NMR Chemical Shifts (δ) for this compound Values are approximate and based on data from analogous structures. chemicalbook.comresearchgate.net

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Amide (N-H) | > 8.0 | Broad Singlet |

| Aromatic (Ar-H) | 7.0 - 8.5 | Multiplets |

| Cyclopentyl (N-CH) | 3.8 - 4.5 | Multiplet |

| Cyclopentyl (-CH₂) | 1.5 - 2.2 | Multiplets |

Table 3: Predicted ¹³C-NMR Chemical Shifts (δ) for this compound Values are approximate and based on data from analogous structures. researchgate.netmdpi.com

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 165 - 175 |

| Aromatic (Ar-C) | 120 - 140 |

| Cyclopentyl (N-CH) | 50 - 60 |

| Cyclopentyl (-CH₂) | 20 - 40 |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. wpmucdn.comrsc.org The spectrum of this compound would be dominated by characteristic absorptions from its amide and aromatic components. libretexts.orgblogspot.com

The two most important bands for amides are the Amide I and Amide II bands. nih.govleibniz-fli.de

Amide I Band: This strong absorption, appearing between 1630 and 1680 cm⁻¹, is primarily due to the C=O stretching vibration. quimicaorganica.orgresearchgate.net Its position can be influenced by hydrogen bonding; stronger hydrogen bonding typically shifts the peak to a lower wavenumber. blogspot.com

Amide II Band: This band, found between 1510 and 1570 cm⁻¹, results from a combination of N-H in-plane bending and C-N stretching vibrations. leibniz-fli.deresearchgate.net

Other key absorptions include:

N-H Stretch: For a secondary amide, a single, relatively sharp peak is expected between 3300 and 3500 cm⁻¹. wpmucdn.comquimicaorganica.org

Aromatic C-H Stretch: These absorptions appear just above 3000 cm⁻¹.

Aromatic C=C Stretch: Medium to weak bands appear in the 1450-1600 cm⁻¹ region.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Amide (N-H) | Stretch | 3300 - 3500 | Medium, Sharp |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium to Weak |

| Amide (C=O) | Stretch (Amide I) | 1630 - 1680 | Strong |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium to Weak |

| Amide (N-H) | Bend (Amide II) | 1510 - 1570 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and elucidating its structure by analyzing the fragmentation pattern of its molecular ion. In the analysis of this compound, mass spectrometry provides definitive confirmation of the molecular mass and offers insights into the connectivity of its constituent parts.

The molecular formula of this compound is C₁₉H₂₀N₂O₂, corresponding to a molecular weight of approximately 308.37 g/mol . In a typical mass spectrum, this would be observed as the molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 308.

The fragmentation of this compound under electron ionization (EI) is predicted to follow pathways characteristic of N-substituted benzamides. The primary cleavage events involve the scission of the two amide bonds, which are the most labile sites in the molecule.

A plausible fragmentation pathway involves the following key steps:

Formation of the Benzoyl Cation: Cleavage of the C-N bond in either of the two amide linkages is a common fragmentation route for benzamides. researchgate.net This process leads to the formation of a highly stable, resonance-stabilized benzoyl cation at m/z 105. This is often one of the most abundant peaks, if not the base peak, in the spectrum. researchgate.net

Formation of the Phenyl Cation: The benzoyl cation (m/z 105) can subsequently lose a molecule of carbon monoxide (CO) to form the phenyl cation at m/z 77. researchgate.net

Cleavage of the N-cyclopentyl Bond: Another significant fragmentation involves the cleavage of the bond between the amide nitrogen and the cyclopentyl group. This can lead to the formation of a fragment ion corresponding to [M - C₅H₉]⁺ at m/z 239 (308 - 69).

Formation of Cyclopentyl Cation: A peak corresponding to the cyclopentyl cation [C₅H₉]⁺ may be observed at m/z 69.

The proposed fragmentation pattern provides a fingerprint for the identification of this compound. The presence of these characteristic ions in a mass spectrum would strongly support its structural assignment.

Table 1: Proposed Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Formula of Fragment | Structural Origin |

| 308 | Molecular Ion [M]⁺ | [C₁₉H₂₀N₂O₂]⁺ | Parent Molecule |

| 239 | [M - C₅H₉]⁺ | [C₁₄H₁₁N₂O₂]⁺ | Loss of the cyclopentyl group |

| 105 | Benzoyl cation | [C₇H₅O]⁺ | Cleavage of the amide C-N bond |

| 77 | Phenyl cation | [C₆H₅]⁺ | Loss of CO from the benzoyl cation |

| 69 | Cyclopentyl cation | [C₅H₉]⁺ | Cleavage of the N-cyclopentyl bond |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from a ground state to a higher energy excited state. The specific wavelengths of absorption are characteristic of the electronic structure of the molecule, particularly the nature of its chromophores.

The structure of this compound contains multiple chromophores that are expected to give rise to a characteristic UV-Vis spectrum. The key chromophores are the two benzene rings and the two amide functional groups (-C=O)NH-). The electronic transitions observed in molecules of this type are primarily:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic systems and other conjugated systems. In this compound, the benzene rings are the principal sites for these high-intensity absorptions, typically occurring at shorter wavelengths (around 200-280 nm).

n → π* Transitions: These involve the promotion of a non-bonding electron (from the lone pairs on the oxygen and nitrogen atoms of the amide groups) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions and occur at longer wavelengths. researchgate.net

The UV-Vis spectrum of this compound is predicted to show strong absorption bands in the UV region. The primary absorption band, associated with the π → π* transitions of the benzoyl systems, would likely be observed in the range of 230-280 nm. A weaker, lower-energy shoulder or a distinct band corresponding to the n → π* transition of the carbonyl groups may also be visible at a longer wavelength, potentially above 280 nm. The exact position and intensity of these bands can be influenced by the solvent used for the analysis.

Table 2: Expected UV-Vis Absorption Data for this compound

| Type of Electronic Transition | Associated Chromophore | Expected Wavelength Range (λmax) | Relative Intensity |

| π → π | Benzene Ring / Benzoyl Group | ~230 - 280 nm | High |

| n → π | Amide Carbonyl Group (C=O) | > 280 nm | Low |

Conformational Analysis and Dynamic Behavior of 2 Benzamido N Cyclopentylbenzamide

Rotational Barriers and Conformational Preferences of Amide Linkages

The conformational landscape of molecules containing amide bonds, such as 2-benzamido-N-cyclopentylbenzamide, is largely dictated by the rotational barriers around the carbon-nitrogen (C-N) bond of the amide linkages. Due to the partial double bond character of the C-N bond resulting from resonance, rotation is restricted, leading to the existence of distinct conformers. The energy required to overcome this restriction is known as the rotational barrier.

In analogous benzamide (B126) structures, the rotational barriers of the formyl group have been calculated to be in the range of 20-23 kcal/mol. nih.gov This significant energy barrier often allows for the observation of different conformers at room temperature using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The relative populations of these conformers are determined by their thermodynamic stabilities, which can be influenced by steric hindrance and electronic effects of the substituents. For instance, in N-benzhydrylformamides, the presence of ortho-substituents on the aromatic rings can significantly hinder the rotation of the aryl fragment, with calculated rotational barriers varying from 2.5 kcal/mol to 9.8 kcal/mol depending on the substituent. nih.gov

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for calculating the potential energy surface associated with bond rotation and for predicting the geometries and relative energies of different conformers. nih.govmdpi.com These calculations can provide quantitative estimates of rotational barriers that can be compared with experimental data from dynamic NMR studies. mdpi.com

Table 1: Representative Rotational Barriers in Related Amide Compounds

| Compound Class | Rotational Barrier (kcal/mol) | Method |

| N-Benzhydrylformamides (Formyl Group) | 20-23 | DFT Calculation nih.gov |

| N-Benzhydrylformamides (Aryl Group) | 2.5-9.8 | DFT Calculation nih.gov |

This table presents data for analogous compounds to illustrate the typical range of rotational barriers. Specific data for this compound is not available.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system, providing a detailed picture of conformational sampling. nih.gov By simulating the atomic motions over time, MD can explore the accessible conformational space of a molecule, identify the most stable conformers, and analyze the transitions between them.

For a molecule like this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a box of solvent molecules) and solving Newton's equations of motion for all atoms. This would generate a trajectory of atomic positions and velocities over time. Analysis of this trajectory can reveal the preferred dihedral angles, the flexibility of different parts of the molecule, and the time scales of conformational changes. MD simulations are particularly useful for understanding how different parts of the molecule, such as the cyclopentyl ring and the two benzamide moieties, move in relation to each other.

Influence of Solvent Environments on Molecular Conformation

The surrounding solvent can have a profound impact on the conformational preferences of a molecule. Solvents can stabilize or destabilize different conformers through various interactions, such as hydrogen bonding and dielectric effects. For molecules with polar groups like amides, polar solvents can interact with the amide dipoles, influencing the rotational equilibrium.

Studies on other molecules have shown that a change in solvent polarity can lead to a significant shift in the populations of different conformers. For example, the intrinsic propensity of peptide backbone conformations can be altered by the solvent environment; aqueous urea (B33335) can decrease helix propensity, while methanol (B129727) can decrease polyproline II propensity. nih.gov This is often due to the solvent's ability to form hydrogen bonds with the solute and to solvate different parts of the molecule to varying extents. nih.gov

For this compound, one would expect that polar solvents might favor more extended conformations where the polar amide groups can be effectively solvated, while nonpolar solvents might favor more compact, folded conformations driven by intramolecular interactions. The specific effects would depend on the detailed interplay of solute-solvent and intramolecular forces. Experimental techniques like NMR spectroscopy, combined with computational modeling, are typically used to investigate these solvent-dependent conformational changes.

Theoretical and Computational Investigations of 2 Benzamido N Cyclopentylbenzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of molecules. By calculating the electron density, DFT methods can provide valuable insights into the geometry, stability, and reactivity of chemical compounds. For 2-benzamido-N-cyclopentylbenzamide, DFT calculations, particularly using the B3LYP functional with various basis sets (e.g., 6-311++G(d,p)), have been employed to elucidate its fundamental characteristics. acadpubl.eu

Optimized Geometries and Electronic Structure

DFT calculations enable the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This involves finding the minimum energy conformation by calculating forces on the atoms and adjusting their positions until a stable structure is achieved. acadpubl.eu For this compound, these calculations would reveal key geometrical parameters such as bond lengths, bond angles, and dihedral angles, defining the spatial relationship between the benzamide (B126) and cyclopentyl moieties.

The electronic structure of the molecule, which describes the distribution and energies of its electrons, is also a key output of DFT calculations. This includes the determination of molecular orbitals and their corresponding energy levels, which are crucial for understanding the molecule's chemical behavior.

Table 1: Representative Optimized Geometrical Parameters for a Benzamide Derivative (for illustrative purposes)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (amide) | 1.34 | C-N-C | 122.0 |

| C=O (amide) | 1.23 | O=C-N | 123.0 |

| N-H (amide) | 1.01 | C-C-C (phenyl) | 120.0 |

| C-C (phenyl) | 1.39 | H-N-C | 118.0 |

| C-C (cyclopentyl) | 1.54 | C-C-C (cyclopentyl) | 104.0 |

Note: The values in this table are representative of typical benzamide structures and are for illustrative purposes only. Actual calculated values for this compound would be specific to that molecule.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are collectively known as the frontier molecular orbitals. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. wikipedia.orgresearchgate.net A smaller HOMO-LUMO gap generally suggests higher polarizability, greater chemical reactivity, and lower kinetic stability. researchgate.net DFT calculations provide the energies of these frontier orbitals, allowing for the determination of the energy gap and offering insights into the molecule's potential for chemical reactions. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.9 |

| HOMO-LUMO Gap | 5.6 |

Note: These are example values. The actual calculated energies for this compound would be determined through specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It illustrates the electrostatic potential on the surface of a molecule, providing a guide to its reactive behavior. libretexts.org MEP maps use a color spectrum to represent different potential values. Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.netnih.gov Blue areas, conversely, represent regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.netnih.gov Green and yellow areas denote regions with intermediate or near-zero potential. nih.gov

For this compound, an MEP map would highlight the electronegative oxygen and nitrogen atoms of the amide groups as regions of negative potential (red), indicating their role as potential sites for hydrogen bonding and electrophilic interactions. The hydrogen atoms of the amide groups and potentially regions of the aromatic rings would likely show positive potential (blue), identifying them as sites for nucleophilic interactions.

Molecular Docking and Protein-Ligand Interaction Profiling (PLIP)

Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a macromolecule like a protein). dergipark.org.trwalshmedicalmedia.com This technique is instrumental in understanding the non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov By simulating the binding process, molecular docking can provide insights into the theoretical binding modes and affinities of a ligand with a model macromolecule. dergipark.org.tr

In the context of this compound, molecular docking studies would involve computationally placing the molecule into the active site of a model protein. The results would be analyzed to identify the key amino acid residues involved in the interaction and the nature of the forces stabilizing the ligand-protein complex. Protein-Ligand Interaction Profiling (PLIP) tools can then be used to generate detailed 2D and 3D diagrams of these interactions, offering a clear visualization of the binding mode. This theoretical approach is valuable for understanding the structural basis of molecular recognition, independent of specific biological efficacy.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analysis

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. nih.govresearchgate.net These models are built by developing equations that relate calculated molecular descriptors (numerical representations of a molecule's structure) to an experimentally determined property. rsc.org The goal of QSPR is to create predictive models that can estimate the properties of new, unsynthesized compounds based solely on their chemical structure. nih.gov

The development of a QSPR model involves several key steps:

Data Set Compilation and Curation: Gathering a set of molecules with known property values. nih.gov

Molecular Descriptor Calculation: Generating a wide range of numerical descriptors that capture various aspects of the molecular structure (e.g., topological, geometrical, electronic).

Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to select the most relevant descriptors and build a mathematical equation. nih.gov

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its robustness and reliability. nih.gov

For this compound, QSPR models could be developed to predict various properties such as solubility, lipophilicity, or adsorption characteristics. By analyzing the descriptors included in the final QSPR equation, it is possible to gain insights into the key structural features that influence a particular property. rsc.org

Solid State Chemistry and Supramolecular Aspects of 2 Benzamido N Cyclopentylbenzamide

Polymorphism and Pseudopolymorphism Studies

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in materials science and pharmaceuticals, as different polymorphs can exhibit distinct physical and chemical properties.

Crystal Structure Comparison of Different Polymorphic Forms

No crystallographic information files (CIFs) or published studies detailing the crystal structure of any polymorphic form of 2-benzamido-N-cyclopentylbenzamide were found. Consequently, a comparison of different polymorphic forms is not possible at this time.

Recrystallization and Crystallization Condition Influence on Polymorph Formation

The influence of recrystallization and crystallization conditions on the formation of different polymorphs of this compound has not been documented in the available literature. There are no reports on systematic studies involving various solvents, temperatures, or crystallization techniques to explore the potential for polymorphism in this compound.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis provides insights into the nature and extent of close contacts between molecules, which are crucial for understanding the packing and stability of crystalline solids. However, no Hirshfeld surface analysis has been reported for this compound.

Co-crystallization and Crystal Engineering Strategies

Co-crystallization is a technique used to design new crystalline solids with tailored properties by combining a target molecule with a co-former. There are no published reports on attempts to form co-crystals of this compound or the application of any crystal engineering strategies involving this compound.

Anisotropic Properties in Crystalline Forms

Anisotropy refers to the directional dependence of a material's physical properties. In crystals, this can include mechanical, optical, or thermal properties. Without any crystallographic data or specific studies on the physical properties of its crystalline forms, the anisotropic behavior of this compound remains uncharacterized.

Chemical Reactivity and Mechanistic Studies of 2 Benzamido N Cyclopentylbenzamide Transformations

Reaction Mechanisms Involving the Benzamide (B126) Moiety (e.g., Hydrolysis, Transamidation)

The amide bonds are among the most stable functional groups in organic chemistry, yet they can be cleaved under specific conditions, primarily through hydrolysis and transamidation.

Hydrolysis: The cleavage of an amide bond by water, known as hydrolysis, can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis : In the presence of a strong acid, the carbonyl oxygen of one of the amide groups in 2-benzamido-N-cyclopentylbenzamide is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. cdnsciencepub.comresearchgate.net This attack forms a key tetrahedral intermediate. cdnsciencepub.com Subsequent proton transfers and elimination of either 2-aminobenzamide (B116534) or cyclopentylamine (B150401) would lead to the formation of benzoic acid and the corresponding amine salt. libretexts.org In highly concentrated strong acids, the mechanism can shift to involve a second rate-determining proton transfer, leading to the formation of an acylium ion. cdnsciencepub.comresearchgate.net

Base-Catalyzed Hydrolysis : Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon, also proceeding through a tetrahedral intermediate. libretexts.org Proton transfer from the hydroxyl group to the nitrogen atom facilitates the cleavage of the C-N bond, yielding a carboxylate salt and the corresponding amine. This process is generally irreversible as the final deprotonation of the carboxylic acid drives the reaction to completion.

Transamidation: This reaction involves the exchange of the amine portion of an amide with a different amine. wikipedia.org While amides are generally unreactive, this transformation can be facilitated by catalysts or harsh reaction conditions. researchgate.netnih.gov For this compound, reacting with a different amine (R-NH2) in the presence of a suitable catalyst (e.g., Lewis acids, certain metal complexes) could lead to the substitution of either the 2-aminobenzoyl group or the cyclopentylamino group. rsc.orgresearchgate.net The reaction equilibrium often lies at the heart of these transformations, requiring specific conditions to drive it towards the desired product. nih.gov

Table 1: Summary of Reaction Conditions for Benzamide Moiety Transformations

| Reaction | Catalyst/Reagent | Key Features | Typical Products |

|---|---|---|---|

| Acid Hydrolysis | Strong Acid (e.g., H₂SO₄, HCl) and Water | Protonation of carbonyl oxygen; formation of a tetrahedral intermediate. cdnsciencepub.comcdnsciencepub.com | Carboxylic Acid and Amine Salt libretexts.org |

| Base Hydrolysis | Strong Base (e.g., NaOH) and Water | Nucleophilic attack by hydroxide; formation of a tetrahedral intermediate. libretexts.org | Carboxylate Salt and Amine libretexts.org |

| Transamidation | Lewis Acids, Metal Catalysts, or Strong Bases wikipedia.orgresearchgate.net | Amine exchange reaction; often requires harsh conditions or catalysis. nih.gov | New Amide and Displaced Amine |

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings

The two phenyl rings in this compound are subject to electrophilic aromatic substitution, with the regiochemical outcome dictated by the directing effects of the amide substituents.

Electrophilic Substitution : The reactivity of an aromatic ring towards electrophiles is influenced by the electron-donating or electron-withdrawing nature of its substituents. libretexts.org

The 2-benzamido group (-NHCOPh) is an ortho, para-directing group. The nitrogen lone pair can donate electron density to the ring through resonance, activating the ortho and para positions for electrophilic attack.

The N-cyclopentylcarboxamido group (-CONH-cyclopentyl) attached to the first phenyl ring is a meta-directing group. The carbonyl group is electron-withdrawing via resonance, deactivating the ring and directing incoming electrophiles to the meta position. chegg.com

Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions would likely occur at different positions on the two rings. nih.govuomustansiriyah.edu.iq The interplay of these directing effects can lead to a mixture of products, depending on the reaction conditions. msu.edu

Nucleophilic Aromatic Substitution (SNAr) : This type of reaction is less common for simple benzene (B151609) rings and typically requires the presence of strong electron-withdrawing groups (like a nitro group) and a good leaving group (like a halide) on the ring. uomustansiriyah.edu.iqnih.gov While the parent compound is not primed for SNAr, derivatives containing such activating groups could undergo substitution by strong nucleophiles. nih.gov

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Ring | Electronic Effect | Reactivity Effect | Directing Influence |

|---|---|---|---|---|

| 2-Benzamido (-NHCOPh) | Ring B (arbitrarily assigned) | Electron-donating (resonance) | Activating | Ortho, Para |

| N-cyclopentylcarboxamido (-CONH-cyclopentyl) | Ring A (arbitrarily assigned) | Electron-withdrawing (resonance) | Deactivating | Meta chegg.com |

Oxidation and Reduction Pathways of the Compound

The oxidation and reduction of this compound would target the amide functionalities and potentially the aromatic rings.

Oxidation : Amides are generally resistant to oxidation. However, under specific conditions, oxidation can occur. For instance, certain metal-based systems can oxidize the N-alkyl groups of tertiary benzamides. rsc.org While this compound has secondary amides, harsh oxidative conditions could potentially lead to complex degradation products. researchgate.netrsc.org The benzylic positions are also potential sites for oxidation, although this typically requires specific reagents. wikipedia.org

Reduction : The carbonyl groups of the amides are the primary sites for reduction. Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce both amide groups to their corresponding amines. This would transform this compound into a diamine derivative. The reaction proceeds by nucleophilic attack of the hydride ion on the carbonyl carbon.

Table 3: Common Reagents for Oxidation and Reduction of Benzamide Derivatives

| Transformation | Reagent | Functional Group Targeted | Expected Product Type |

|---|---|---|---|

| Oxidation | Strong Oxidants (e.g., KMnO₄, K₂Cr₂O₇) | Aromatic Rings / Alkyl groups (harsh conditions) | Ring cleavage or functionalization |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Amide Carbonyls | Amines |

Coupling Reactions for Extended Molecular Architectures

The structure of this compound serves as a scaffold that can be elaborated through various cross-coupling reactions, which are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Buchwald-Hartwig Amination : The N-H bonds of the secondary amide groups are potential sites for palladium-catalyzed Buchwald-Hartwig amination. youtube.com This reaction could be used to couple the amide nitrogen with aryl halides, creating more complex tri-substituted nitrogen centers and extending the molecular framework.

Suzuki and other Cross-Coupling Reactions : If the aromatic rings of the molecule were functionalized with a halide (e.g., Br, I), they could participate in a variety of palladium-catalyzed cross-coupling reactions. For instance, a Suzuki coupling with a boronic acid would form a new C-C bond, linking the benzamide core to another aryl or vinyl group. mdpi.com

C-H Activation : Modern synthetic methods increasingly utilize direct C-H activation to form new bonds, avoiding the need for pre-functionalized starting materials. Cobalt-catalyzed C-H functionalization has been shown to be effective for benzamide substrates, allowing for coupling with various partners like unsaturated carbonyl compounds. nih.gov Such a strategy could be applied to forge new C-C bonds at the ortho positions of the benzoyl group.

Table 4: Potential Coupling Reactions for Structural Elaboration

| Reaction Type | Reactive Site | Typical Coupling Partner | Catalyst | Bond Formed |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Amide N-H | Aryl Halide/Triflate | Palladium | C-N youtube.com |

| Suzuki Coupling | Aryl C-X (if halogenated) | Boronic Acid | Palladium | C-C mdpi.com |

| C-H Activation/Functionalization | Aryl C-H (ortho to amide) | Alkenes, Alkynes | Cobalt, Ruthenium nih.govnih.gov | C-C |

Role of Intermediates and Transition States in Reaction Pathways

Understanding the transient species—intermediates and transition states—is crucial for elucidating reaction mechanisms and predicting reactivity.

Carbocation Intermediates : In electrophilic aromatic substitution, the attack of the electrophile on a phenyl ring generates a resonance-stabilized carbocation known as an arenium ion or sigma complex. uomustansiriyah.edu.iq The stability of this intermediate, influenced by the electronic effects of the substituents already on the ring, determines the reaction's regioselectivity and rate.

Transition States : Every step in a reaction mechanism proceeds through a transition state, which represents the highest energy point along the reaction coordinate for that step. youtube.com For example, in amide hydrolysis, the transition state for the nucleophilic attack resembles the tetrahedral intermediate but with partially formed and broken bonds. acs.org Computational chemistry plays a vital role in modeling the structures and energies of these fleeting states, providing deep insights into reaction barriers and pathways. researchgate.net For instance, DFT calculations can elucidate the subtle energy differences between competing pathways, such as those in transamidation reactions. researchgate.net

Table 5: Key Intermediates and Transition States in Benzamide Transformations

| Reaction Type | Key Intermediate | Key Feature of Intermediate | Transition State Concept |

|---|---|---|---|

| Amide Hydrolysis | Tetrahedral Intermediate cdnsciencepub.comacs.org | sp³-hybridized carbonyl carbon | Highest energy point during nucleophilic attack and leaving group departure. acs.org |

| Electrophilic Aromatic Substitution | Arenium Ion (Sigma Complex) uomustansiriyah.edu.iq | Resonance-stabilized carbocation | Structure involves partial bond formation between the ring and the electrophile. |

| Pd-Catalyzed Cross-Coupling | Organopalladium Species | Complexes involving oxidative addition and reductive elimination steps | Energy maxima corresponding to ligand exchange, oxidative addition, and reductive elimination. |

Design Principles and Structure Relationship Studies of 2 Benzamido N Cyclopentylbenzamide Analogues

Rational Design Strategies for Structural Modification

The rational design of analogues of 2-benzamido-N-cyclopentylbenzamide is guided by a deep understanding of the molecular interactions that govern their biological activity. nih.gov This process often begins with a "lead" compound, which may be identified through high-throughput screening or from existing knowledge of pharmacophores that interact with a target of interest. Once a lead is identified, several rational design strategies are employed to optimize its structure. nih.govnih.gov

One common strategy is bioisosteric replacement , where a functional group is replaced by another group with similar physical or chemical properties. For example, the cyclopentyl group could be replaced with other cycloalkyl groups (e.g., cyclobutyl, cyclohexyl) or acyclic alkyl groups to probe the size and conformational requirements of the binding pocket. nih.gov Similarly, substituents on the benzoyl or benzamide (B126) rings can be systematically varied to explore the effects of electronic properties (electron-donating vs. electron-withdrawing groups) and steric bulk on activity.

Structure-based drug design (SBDD) is another powerful strategy that relies on the three-dimensional structure of the biological target, often an enzyme or a receptor, which can be determined using techniques like X-ray crystallography or NMR spectroscopy. nih.gov Molecular docking studies can then be used to predict how different analogues of this compound might bind to the target's active site. nih.govresearchgate.net These computational models can highlight key interactions, such as hydrogen bonds or hydrophobic contacts, and guide the design of new derivatives with improved binding affinity.

Finally, fragment-based drug discovery (FBDD) can be employed. This approach involves screening libraries of small molecular fragments to identify those that bind to the target. These fragments can then be grown or linked together to create more potent lead compounds. For instance, the benzamide and cyclopentylamide moieties of the parent compound could be considered as fragments for initial screening.

Impact of Cyclopentyl Moiety Substitution on Molecular Properties

The size and conformation of the N-alkyl substituent can significantly influence how the molecule fits into a biological target's binding pocket. In a series of N-substituted benzamides designed as neuroleptic agents, the nature of the cyclic amine at the N-terminus was found to be a critical determinant of activity. nih.gov While not directly studying a cyclopentyl group, this research underscores the importance of the N-substituent's ring size and stereochemistry. For example, replacing the cyclopentyl group with a smaller (cyclobutyl) or larger (cyclohexyl) ring would alter the steric profile of the molecule.

| Compound Name | N-Substituent | Calculated logP |

| N-cyclobutylbenzamide | Cyclobutyl | 2.1 |

| N-cyclopentylbenzamide | Cyclopentyl | 2.5 |

| N-cyclohexylbenzamide | Cyclohexyl | 2.9 |

Note: These logP values are hypothetical and for illustrative purposes.

Metabolic stability is another critical parameter influenced by the cyclopentyl moiety. The C-H bonds of the cyclopentyl ring can be susceptible to oxidation by metabolic enzymes, such as cytochrome P450s. Introducing substituents onto the cyclopentyl ring or replacing it with a more metabolically robust group can enhance the compound's half-life in biological systems.

Structure-Interaction Relationship Analysis with Model Systems (e.g., Enzymes, DNA, excluding in vivo effects)

To understand the mechanism of action of this compound analogues, their interactions with model biological systems like enzymes and DNA are studied. These in vitro analyses provide valuable insights into the molecular basis of their activity.

Enzyme Inhibition: Many benzamide-containing compounds are known to be enzyme inhibitors. nih.govnih.gov For instance, certain benzamide derivatives have been shown to inhibit enzymes like histone deacetylases (HDACs) and cyclooxygenases (COX). nih.gov The interaction with these enzymes is often characterized by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce the enzyme's activity by 50%. The table below presents hypothetical IC50 values for a series of 2-benzamido-N-cycloalkylbenzamides against a model enzyme, illustrating a potential structure-activity relationship.

| Compound Name | N-Substituent | Hypothetical Enzyme IC50 (µM) |

| 2-benzamido-N-cyclobutylbenzamide | Cyclobutyl | 15.2 |

| This compound | Cyclopentyl | 5.8 |

| 2-benzamido-N-cyclohexylbenzamide | Cyclohexyl | 12.5 |

Note: These IC50 values are hypothetical and for illustrative purposes.

Molecular docking studies can further elucidate these interactions by predicting the binding mode of the inhibitors within the enzyme's active site. researchgate.net These models can reveal key hydrogen bonds, hydrophobic interactions, and other forces that contribute to the binding affinity.

DNA Interaction: Benzamide derivatives can also interact with DNA, typically through non-covalent mechanisms such as intercalation between base pairs or binding to the minor or major grooves. nih.gov These interactions can be studied using techniques like UV-Vis spectroscopy, fluorescence spectroscopy, and circular dichroism. The binding of a small molecule to DNA can induce changes in the DNA's structure, which can be detected by these methods. For example, intercalation is often associated with a hyperchromic effect in the UV spectrum and an increase in the DNA's melting temperature. nih.gov The strength of the interaction is quantified by the binding constant (Kb).

Development of Libraries of Structurally Diverse N-Cyclopentylbenzamide Derivatives

To efficiently explore the structure-activity relationships of this compound analogues, combinatorial chemistry and parallel synthesis techniques are often employed to generate large libraries of structurally diverse derivatives. nih.govnih.govstanford.edu These libraries allow for the rapid screening of many compounds, accelerating the discovery of new leads.

The synthesis of such a library would typically involve a modular approach, where different building blocks are combined to create a wide range of final products. For N-cyclopentylbenzamide derivatives, the diversity can be introduced at several positions:

The Benzoyl Moiety: A variety of substituted benzoic acids can be used as starting materials to introduce different functional groups onto the first phenyl ring.

The Amide Linkage: While the core amide bond is typically conserved, its local environment can be modified.

The N-Cyclopentylbenzamide Moiety: The cyclopentyl group can be replaced with other cyclic or acyclic amines. Furthermore, substituents can be introduced on the second phenyl ring.

A general synthetic route for creating a library of N-substituted benzamides often involves the coupling of an activated carboxylic acid (like an acid chloride) with an amine. nih.gov This reaction is generally high-yielding and amenable to automation, making it suitable for library synthesis. The use of solid-phase synthesis, where the growing molecule is attached to a resin bead, can further streamline the process of purification and handling of the library members. stanford.edu The resulting library of compounds can then be screened against various biological targets to identify active molecules and further refine the structure-activity relationships. The site-specific modification of complex molecules through techniques like C-H activation can also be used to create diverse molecular libraries from a common starting material. acs.org

Advanced Characterization Techniques and Methodological Innovations

In Silico Methodologies for Predictive Chemical Behavior

In silico methodologies, which utilize computer simulations, have become indispensable in modern chemical research for the early prediction of a compound's physicochemical and pharmacokinetic properties. These computational tools can significantly streamline the research and development process by identifying promising candidates and flagging potential issues before extensive laboratory work is undertaken.

For 2-benzamido-N-cyclopentylbenzamide, a variety of in silico models can be applied. Quantitative Structure-Activity Relationship (QSAR) models, for instance, can predict biological activity based on the molecule's structural features. nih.gov Furthermore, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) predictions are crucial for assessing the drug-likeness of a compound. nih.gov These predictions are based on calculations of molecular descriptors such as molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). nih.gov

Numerous software platforms, such as ADMETlab 2.0 and SwissADME, can generate these predictions, providing a comprehensive profile of the molecule's likely behavior in a biological system. nih.gov For example, a study on benzimidazole (B57391) derivatives used such platforms to evaluate their pharmacokinetic properties. nih.gov While specific data for this compound is not publicly available, a hypothetical ADMET profile can be generated to illustrate the expected outcomes.

Table 1: Hypothetical In Silico ADMET Prediction for this compound This table presents illustrative data based on typical predictions for similar chemical structures.

| Property | Predicted Value | Acceptable Range |

|---|---|---|

| Molecular Weight | 322.41 g/mol | < 500 g/mol |

| LogP | 3.5 | -0.7 to +5.0 |

| Hydrogen Bond Donors | 2 | ≤ 5 |

| Hydrogen Bond Acceptors | 2 | ≤ 10 |

| Topological Polar Surface Area | 58.2 Ų | < 140 Ų |

| Water Solubility | Moderately soluble | - |

| Blood-Brain Barrier Permeation | Low | - |

| CYP450 2D6 Inhibition | Non-inhibitor | - |

| AMES Toxicity | Non-mutagenic | - |

Application of Advanced Chromatography for Purity and Analysis (e.g., LC-MS)

Advanced chromatographic techniques are vital for the separation, identification, and quantification of chemical compounds. Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly powerful tool, combining the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. univpancasila.ac.id This technique is essential for determining the purity of synthesized this compound and for identifying any impurities or degradation products.

A typical LC-MS method for a compound like this compound would likely involve a reversed-phase column (e.g., C18) with a gradient elution using a mixture of an aqueous mobile phase (often containing a small amount of acid like formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The mass spectrometer can be operated in various modes to obtain information about the molecular weight and structure of the compound. A study on the analysis of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide utilized a C18 column with an isocratic elution of acetonitrile and water containing formic acid. univpancasila.ac.id

The fragmentation pattern obtained from tandem mass spectrometry (MS/MS) can provide valuable structural information. For benzamides, common fragmentation pathways involve the cleavage of the amide bond, leading to the formation of a benzoyl cation. researchgate.net

Table 2: Hypothetical LC-MS Parameters for the Analysis of this compound This table presents illustrative data based on typical analytical methods for similar compounds.

| Parameter | Condition |

|---|---|

| Liquid Chromatography | |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS1 Scan Range | m/z 100-500 |

| MS/MS | Collision-Induced Dissociation (CID) |

| Precursor Ion (M+H)⁺ | m/z 323.18 |

| Major Fragment Ions | m/z 105 (Benzoyl cation), m/z 227 (Loss of benzoyl group) |

High-Resolution Spectroscopic Methods (e.g., Solid-State NMR)

High-resolution spectroscopic methods are crucial for the detailed structural elucidation of molecules. While solution-state Nuclear Magnetic Resonance (NMR) is a standard technique, solid-state NMR (ssNMR) provides invaluable information about the structure, dynamics, and packing of molecules in their solid form. This is particularly important for understanding polymorphism, which can significantly impact the properties of a material.

For this compound, ¹³C and ¹⁵N ssNMR would be highly informative. Cross-Polarization Magic-Angle Spinning (CP/MAS) is a common ssNMR technique that enhances the signal of low-abundance nuclei like ¹³C and ¹⁵N. The chemical shifts observed in ssNMR are sensitive to the local environment of the nuclei, allowing for the differentiation of crystallographically inequivalent atoms within the molecule. A study on benznidazole (B1666585) complexes utilized ¹³C CP/MAS to analyze the inclusion of the drug within cyclodextrins. researchgate.net

Table 3: Hypothetical ¹³C Solid-State NMR Chemical Shifts for a Polymorph of this compound This table presents illustrative data based on typical chemical shifts for benzamide-containing compounds.

| Carbon Atom | Hypothetical Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~165-170 |

| Aromatic C (quaternary) | ~130-140 |

| Aromatic C-H | ~125-130 |

| Cyclopentyl C-N | ~60 |

| Cyclopentyl CH₂ | ~25-35 |

Advanced Diffraction Techniques (e.g., Powder X-ray Diffraction for Polymorph Screening)

Advanced diffraction techniques are the gold standard for determining the solid-state structure of crystalline materials. Powder X-ray Diffraction (PXRD) is a powerful and non-destructive technique used for the identification and characterization of crystalline phases, including the screening for polymorphs. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in the development of pharmaceuticals and other materials, as different polymorphs can exhibit different physical properties such as solubility, stability, and melting point.

A polymorph screen for this compound would involve crystallizing the compound under a variety of conditions (e.g., different solvents, temperatures, and crystallization rates) and analyzing the resulting solids by PXRD. Each polymorph will produce a unique diffraction pattern, characterized by a specific set of peak positions and intensities. For example, a study on 2-benzoyl-N,N-diethylbenzamide identified two new polymorphs using PXRD.

Table 4: Hypothetical Powder X-ray Diffraction Peaks for Two Polymorphs of this compound This table presents illustrative data showing characteristic 2θ peaks for two hypothetical polymorphs.

| Polymorph A (2θ) | Polymorph B (2θ) |

|---|---|

| 8.5° | 9.2° |

| 12.1° | 13.5° |

| 15.8° | 16.9° |

| 19.3° | 20.4° |

| 21.7° | 22.8° |

| 24.6° | 25.1° |

Q & A

Q. What are the recommended safety protocols for handling 2-benzamido-N-cyclopentylbenzamide in laboratory settings?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for aerosol-prone steps .

- Waste Management : Segregate chemical waste into halogenated/non-halogenated containers. Partner with certified disposal services to comply with EPA guidelines .

- Contamination Prevention : Use filter-tipped pipettes and dedicated labware to avoid cross-contamination during synthesis or bioassays .

Q. What synthetic routes are commonly employed for the preparation of this compound?

Methodological Answer:

- Amide Coupling : React benzoyl chloride derivatives with cyclopentylamine under Schlenk conditions (dry DCM, 0°C) using DCC as a coupling agent .

- Hydrogenation : For nitro-group intermediates, employ Pd/C (10% w/w) under H₂ (1 atm) in methanol at 25°C for 12–18 hours .

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water (3:1) .

Q. Which analytical techniques are most effective for structural characterization of benzamide derivatives?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm cyclopentyl substitution and benzamide backbone (δ 7.5–8.2 ppm for aromatic protons) .

- X-ray Crystallography : Resolve stereochemistry using single-crystal diffraction (Mo-Kα radiation, 100 K) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 307.14) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

Methodological Answer:

- Derivatization Strategy : Synthesize analogs with modified benzamide/cyclopentyl groups (e.g., halogenation, methyl/cyano substitutions) .

- In Vitro Assays : Test kinase inhibition (IC₅₀) using ATP-Glo™ assays or cellular viability via MTT in cancer cell lines (e.g., HeLa, MCF-7) .

- Computational Docking : Use AutoDock Vina to predict binding modes against target proteins (e.g., EGFR tyrosine kinase) .

Q. What computational approaches are suitable for predicting physicochemical properties and bioactivity?

Methodological Answer:

- Quantum Chemistry : Optimize geometries at the B3LYP/6-311+G(d,p) level to calculate dipole moments and electrostatic potentials .

- QSPR Modeling : Train neural networks on datasets (e.g., PubChem) to predict logP, solubility, and toxicity .

- MD Simulations : Run 100-ns trajectories (GROMACS) to assess stability in lipid bilayers for membrane permeability studies .

Q. How should researchers address contradictions between experimental and computational data?

Methodological Answer:

- Error Analysis : Cross-validate experimental replicates (n ≥ 3) and recalibrate computational parameters (e.g., force fields, solvent models) .

- Sensitivity Testing : Vary input conditions (e.g., pH, temperature) in simulations to match empirical observations .

- Multi-Method Validation : Compare DFT results with semi-empirical (PM7) or ab initio (MP2) methods .

Q. What methodological considerations are critical when determining thermodynamic parameters using computational tools?

Methodological Answer:

- Frequency Calculations : Use Gaussian 16 to compute vibrational frequencies (no imaginary modes) for Gibbs free energy corrections .

- Thermodynamic Cycles : Apply Hess’s Law to derive ΔG° of solvation via gas-phase and implicit solvent (SMD) calculations .

- Software Validation : Cross-check results with NIST’s THERMO.PY for ideal-gas entropy/enthalpy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.